molecular formula C22H24ClN3 B14697517 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride CAS No. 31612-53-0

3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride

Cat. No.: B14697517
CAS No.: 31612-53-0
M. Wt: 365.9 g/mol
InChI Key: LREPJTVZWHYTSV-UHFFFAOYSA-M
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Description

3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride is a complex organic compound that belongs to the class of indolium salts This compound is characterized by its unique structure, which includes an indolium core and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride typically involves the reaction of indole derivatives with pyrazole derivatives under specific conditions. One common method involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4,5-dihydro-3-phenyl-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-quinones, while reduction may produce indoline derivatives .

Scientific Research Applications

3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3H-Indolium, 2-[2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-, inner salt
  • 3H-Indolium, 2-[2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride

Uniqueness

Compared to similar compounds, 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indolium core and a pyrazolyl group makes it particularly versatile for various applications .

Properties

CAS No.

31612-53-0

Molecular Formula

C22H24ClN3

Molecular Weight

365.9 g/mol

IUPAC Name

1,3,3-trimethyl-2-[2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;chloride

InChI

InChI=1S/C22H24N3.ClH/c1-22(2)18-11-7-8-12-20(18)24(3)21(22)14-16-25-15-13-19(23-25)17-9-5-4-6-10-17;/h4-12,14,16H,13,15H2,1-3H3;1H/q+1;/p-1

InChI Key

LREPJTVZWHYTSV-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CN3CCC(=N3)C4=CC=CC=C4)C)C.[Cl-]

Origin of Product

United States

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